2,5-Bis(octyldithio)-1,3,4-thiadiazole

Description

The exact mass of the compound 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

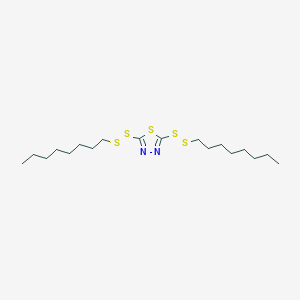

Structure

2D Structure

Properties

IUPAC Name |

2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2S5/c1-3-5-7-9-11-13-15-21-24-17-19-20-18(23-17)25-22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOMEJJNWNWWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSSC1=NN=C(S1)SSCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074001 | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13539-13-4 | |

| Record name | 2,5-Bis(octyldithio)-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(octyldithio)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Bis(octyldithio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Bis(octyldithio)-1,3,4-thiadiazole, a versatile sulfur-containing heterocyclic compound. The document details its synthesis via two primary methods: oxidative coupling and S-alkylation, offering detailed experimental protocols for each. A thorough characterization of the compound is presented, summarizing its physicochemical properties and expected spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, in clearly structured tables. This guide is intended to be a valuable resource for researchers in materials science and synthetic chemistry, particularly those interested in the development of corrosion inhibitors and lubricant additives.

Introduction

This compound is a derivative of the 1,3,4-thiadiazole (B1197879) heterocyclic system. The core structure, characterized by two nitrogen and one sulfur atom in a five-membered ring, imparts unique electronic properties. The introduction of two octyldithio side chains enhances its lipophilicity and endows it with properties that are highly valued in industrial applications. Primarily, this compound is recognized for its efficacy as a corrosion inhibitor, particularly for silver and other metals, and as an anti-wear and antioxidant additive in lubricating oils and greases.[1][] Its mechanism of action in corrosion inhibition is believed to involve the formation of a protective film on the metal surface, a process facilitated by the multiple sulfur atoms that can coordinate with the metal.

Synthesis of this compound

The synthesis of this compound predominantly starts from the precursor 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD). Two principal synthetic strategies are employed: oxidative coupling and S-alkylation.

Synthesis via Oxidative Coupling

This method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with an octyl mercaptan in the presence of an oxidizing agent, such as hydrogen peroxide. This approach is considered more environmentally benign compared to older methods that used hazardous reagents like chlorine gas.[3]

Caption: Workflow for the Oxidative Coupling Synthesis.

2.1.1. Experimental Protocol: Oxidative Coupling (Representative Example)

The following protocol is adapted from a patented process for a structurally similar compound, 2,5-bis(t-octyldithio)-1,3,4-thiadiazole, and serves as a representative example.[4]

-

Reaction Setup: To a suitable reaction vessel, add 2,5-dimercapto-1,3,4-thiadiazole (1.0 mole), t-octyl mercaptan (2.0 moles), water (250 ml), and ethyl alcohol (250 ml) to form a mixture.

-

Addition of Oxidant: While maintaining the temperature between 20°C and 50°C, add 30% hydrogen peroxide (2.0 moles) dropwise to the mixture with stirring.

-

Reaction Progression: After the addition is complete, slowly heat the resulting mixture to reflux conditions (approximately 70°C to 85°C).

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The product, being insoluble in the aqueous alcohol phase, will separate. Isolate the product layer.

-

Purification: Wash the isolated product with water and then dry it under vacuum. Further purification can be achieved by filtration to remove any unreacted solids. The reported yield for this specific example was 85%.[4]

Synthesis via S-Alkylation

A versatile and common approach involves the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole or its corresponding salts (e.g., the dipotassium (B57713) salt) with an appropriate alkylating agent, such as 1-bromooctane (B94149).[3] This method offers good control and can lead to high yields, reported to be in the range of 38% to 83% for similar alkylations.[3]

Caption: Workflow for the S-Alkylation Synthesis.

2.2.1. Experimental Protocol: S-Alkylation

The following is a general procedure for the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole.

-

Salt Formation: In a reaction flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.0 mole) in a suitable solvent such as ethanol. Add a base, for example, potassium hydroxide (B78521) (2.0 moles), to form the dipotassium salt in situ.

-

Addition of Alkylating Agent: To the resulting solution or suspension, add 1-bromooctane (2.0 moles) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate (potassium bromide) forms, remove it by filtration.

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, for instance from n-hexane, to yield the pure this compound.[3]

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves determining its physicochemical properties and analyzing its spectroscopic data.

Physicochemical Properties

The key physical and chemical properties of the compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13539-13-4 | [3][5] |

| Molecular Formula | C₁₈H₃₄N₂S₅ | [1][5] |

| Molecular Weight | 438.8 g/mol | [1] |

| Appearance | Brownish-yellow liquid | [] |

| Density | 1.088 - 1.14 g/cm³ | [][5] |

| Boiling Point | ~551.0 °C (Predicted) | [][5] |

| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | [1][] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on theoretical predictions and analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

| Terminal Methyl (CH₃) | Most upfield region | Triplet (t) |

| Methylene (B1212753) adjacent to S-S (-S-S-CH₂-) | Downfield shifted | Multiplet (m) |

| Other Methylene groups (-(CH₂)₆-) | Upfield region | Complex Multiplet |

Note: The methylene group protons adjacent to the sulfur atoms are shifted downfield due to the electron-withdrawing effect of the sulfur atoms.[3]

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ ppm) | Reference(s) |

| C (Thiadiazole Ring) | ~160 - 170 | [3] |

| -S-S-CH₂- | ~35 - 45 | [3] |

| -(CH₂)₆- & CH₃ | Aliphatic region (upfield) | [3] |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Fragmentation Pathway | Reference(s) |

| [M]⁺ | ~438.13 | Molecular Ion | [3] |

| Fragments | Various | Cleavage of S-S and C-S bonds | [3] |

Applications and Future Perspectives

The primary application of this compound lies in its role as a corrosion inhibitor and a lubricant additive. Its structure is well-suited for these functions.

References

- 1. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 13539-13-4 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products | The American Journal of Applied sciences [inlibrary.uz]

An In-depth Technical Guide to 2,5-Bis(octyldithio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,5-Bis(octyldithio)-1,3,4-thiadiazole. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the characteristics and synthesis of sulfur-containing heterocyclic compounds. Detailed experimental protocols for its synthesis via oxidative coupling are provided, along with a summary of its key physical and chemical properties. Additionally, a logical workflow of its application as a corrosion inhibitor, a field with relevance to medical device and equipment integrity, is visualized.

Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound with the molecular formula C18H34N2S5.[1][][3] It is typically a brownish-yellow or light, transparent liquid at room temperature.[][4] Its primary applications are as a lubricant additive and a corrosion inhibitor, where it provides anti-wear properties and oxidation stability.[]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C18H34N2S5 | [1][][3] |

| Molecular Weight | 438.8 g/mol | [1][3][5] |

| CAS Number | 13539-13-4 | [1][5] |

| Appearance | Brownish-yellow or light, transparent liquid | [][4] |

| Boiling Point (Predicted) | 551.0 ± 33.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.14 g/cm³ | N/A |

| Flash Point (Predicted) | 287 °C | N/A |

| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | [1][] |

Synthesis and Characterization

The synthesis of this compound is primarily achieved through two main routes: the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) or the oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole with an alkyl mercaptan.[5] The oxidative coupling method using hydrogen peroxide is an environmentally benign approach.[5]

Experimental Protocol: Oxidative Coupling Synthesis

This protocol is adapted from a patented method for the synthesis of 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles.[6]

Materials:

-

2,5-dimercapto-1,3,4-thiadiazole

-

t-Octyl mercaptan

-

30% Hydrogen peroxide

-

Water

-

Ethyl alcohol

Procedure:

-

In a reaction vessel, create a mixture of 150 g (one mole) of 2,5-dimercapto-1,3,4-thiadiazole and 292 g (two moles) of t-octyl mercaptan in 250 ml of water and 250 ml of ethyl alcohol.[6]

-

To this mixture, add 230 g (two moles) of 30% hydrogen peroxide dropwise. Maintain the temperature of the reaction mixture between 20°C and 50°C during the addition.[6]

-

After the addition is complete, slowly heat the mixture to reflux conditions (70°C to 85°C).[6]

-

Maintain the reflux with stirring for a period of one to two hours.[6]

-

Cool the mixture and dilute it with 500 ml of a suitable solvent.[6]

-

The resulting crude product, 2,5-bis(t-octyldithio)-1,3,4-thiadiazole, can then be further purified. The reported yield for this method is approximately 85%.[6]

Characterization

The structure and purity of this compound can be confirmed using various analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl (CH₃) protons of the octyl chains in the upfield region. The methylene (B1212753) (CH₂) groups adjacent to the sulfur atoms will be shifted downfield. The remaining methylene groups will likely appear as a complex multiplet in the upfield region.[5]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the thiadiazole ring at a downfield chemical shift due to the electronegative nitrogen and sulfur atoms. The carbons of the octyl chains will appear in the upfield aliphatic region.[5]

-

FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic C-S stretching vibrations in the range of 600-700 cm⁻¹.[5]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected around an m/z of 438.13.[5]

Mechanism of Action and Visualization

While the 1,3,4-thiadiazole (B1197879) scaffold is known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, a specific biological signaling pathway for this compound has not been elucidated in the reviewed literature.[7][8][9][10][11][12][13][14][15][16] However, a well-documented mechanism of action for this class of compounds is their role as corrosion inhibitors. This property is highly relevant in the context of drug development and manufacturing, where the integrity of metallic equipment and medical devices is crucial.

The corrosion inhibition mechanism involves the adsorption of the thiadiazole derivative onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal.

Below is a DOT script and the corresponding diagram illustrating the logical workflow of the synthesis and application of this compound as a corrosion inhibitor.

Synthesis and Corrosion Inhibition Workflow

Conclusion

This compound is a compound with well-defined physicochemical properties and established synthetic routes. While its direct application in drug development as a therapeutic agent is not yet defined, its role as a corrosion inhibitor and lubricant additive highlights its utility in broader industrial and scientific contexts. The information and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and related sulfur-containing heterocyclic compounds. Further research into the biological activities of this specific molecule may yet uncover novel therapeutic applications.

References

- 1. 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | C18H34N2S5 | CID 83568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13539-13-4 [chemicalbook.com]

- 4. This compound-Simagchem [simagchem.com]

- 5. This compound | 13539-13-4 | Benchchem [benchchem.com]

- 6. US3087932A - Process for preparing 2, 5-bis(hydrocarbondithio)-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]

- 15. media.neliti.com [media.neliti.com]

- 16. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-Bis(octyldithio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key physicochemical properties of 2,5-Bis(octyldithio)-1,3,4-thiadiazole. The information presented herein is a synthesis of data from publicly available chemical databases, analogous molecular structures, and theoretical computational studies, intended to support research and development efforts.

Molecular Structure and Identification

This compound is a chemical compound with the molecular formula C₁₈H₃₄N₂S₅.[1][] It consists of a central, planar 1,3,4-thiadiazole (B1197879) ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This core is symmetrically substituted at the 2 and 5 positions with octyldithio groups (-S-S-C₈H₁₇). The presence of the dithio linkage is a key structural feature, distinguishing it from the more common thioether derivatives.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole |

| CAS Number | 13539-13-4 |

| Molecular Formula | C₁₈H₃₄N₂S₅ |

| Molecular Weight | 438.80 g/mol [] |

| Canonical SMILES | CCCCCCCCSSC1=NN=C(S1)SSCCCCCCCC |

| InChI Key | ZFOMEJJNWNWWIB-UHFFFAOYSA-N[] |

Bonding and Molecular Geometry

The bonding within the 1,3,4-thiadiazole ring is characterized by delocalized π-electrons, contributing to its aromatic character. The carbon-nitrogen and carbon-sulfur bonds within the ring exhibit partial double bond character. The octyldithio substituents are connected to the thiadiazole ring via C-S single bonds. The disulfide (S-S) bond is a crucial linkage, and the long octyl chains provide significant lipophilicity to the molecule.

Due to the lack of publicly available X-ray crystallography data for this compound, the following table of predicted bond lengths and angles is based on computational models (Density Functional Theory - DFT) of similar 1,3,4-thiadiazole derivatives and standard bond lengths for the alkyl and dithio moieties.

Table 2: Predicted Molecular Geometry Parameters

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| C=N (in ring) | 1.30 - 1.35 |

| C-S (in ring) | 1.70 - 1.75 |

| N-N (in ring) | 1.35 - 1.40 |

| C-S (exocyclic) | 1.75 - 1.80 |

| S-S (dithio) | 2.05 - 2.10 |

| C-C (alkyl) | 1.50 - 1.54 |

| C-H (alkyl) | 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| C-N-N (in ring) | 108 - 112 |

| N-C-S (in ring) | 112 - 116 |

| C-S-C (in ring) | 85 - 89 |

| N-C-S (exocyclic) | 120 - 125 |

| C-S-S (dithio) | 100 - 105 |

| S-S-C (dithio) | 100 - 105 |

Note: These values are estimations and should be confirmed by experimental data.

Physicochemical Properties

The physicochemical properties of this compound are largely influenced by its high molecular weight and the presence of long alkyl chains, which impart a nonpolar, liquid character at room temperature.

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Brownish-yellow liquid | [] |

| Boiling Point | 551.0 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.14 g/cm³ | [] |

| Flash Point | 287 °C | [1] |

| Refractive Index | 1.575 | [1] |

Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be dominated by signals from the two equivalent octyl chains.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (terminal) | 0.8 - 0.9 | Triplet (t) | 6H |

| -(CH₂)₆- (in chain) | 1.2 - 1.4 | Multiplet (m) | 24H |

| -S-S-CH₂- | 2.8 - 3.0 | Triplet (t) | 4H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show signals for the thiadiazole ring carbons and the carbons of the octyl chains.

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N (thiadiazole ring) | 160 - 165 |

| -S-S-C H₂- | 38 - 42 |

| -(C H₂)₆- | 22 - 32 |

| -C H₃ (terminal) | 14 - 15 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Table 6: Predicted FT-IR Absorption Bands

| Bond | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H | Alkyl stretch | 2850 - 2960 | Strong |

| C-H | Alkyl bend | 1375 - 1465 | Medium |

| C=N | Thiadiazole ring | 1600 - 1640 | Medium |

| C-N | Thiadiazole ring | 1200 - 1250 | Medium |

| C-S | Thiadiazole ring | 800 - 850 | Medium-Weak |

| S-S | Dithio stretch | 450 - 550 | Weak |

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and characterization of this compound, based on established methods for analogous compounds.[3][4][5]

Synthesis of this compound

This protocol describes a two-step synthesis starting from 2,5-dimercapto-1,3,4-thiadiazole (B142945).

Materials:

-

2,5-Dimercapto-1,3,4-thiadiazole

-

Potassium hydroxide (KOH)

-

Octanethiol

-

Iodine (I₂) or Hydrogen Peroxide (H₂O₂)

-

Ethanol

-

Dimethylformamide (DMF)

-

Sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Preparation of the dipotassium salt: In a round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a minimal amount of ethanol. Add a solution of potassium hydroxide (2 equivalents) in ethanol dropwise with stirring. Stir the mixture at room temperature for 1 hour to ensure complete formation of the dipotassium salt.

-

Addition of octanethiol: To the suspension of the dipotassium salt, add octanethiol (2.2 equivalents) and a small amount of DMF to aid solubility. Stir the mixture at room temperature for 30 minutes.

-

Oxidative coupling: Prepare a solution of iodine (2 equivalents) in ethanol. Add the iodine solution dropwise to the reaction mixture over a period of 30 minutes. The color of the iodine will disappear as it is consumed. After the addition is complete, continue stirring at room temperature for an additional 2-4 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization Workflow

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence. The spectral width should be set to cover the range of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities. Assign the peaks in both spectra to the corresponding protons and carbons in the molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Analysis: Determine the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.

4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Method Development: Develop a reverse-phase HPLC method using a C18 column. A suitable mobile phase would be a gradient of water and acetonitrile (B52724) or methanol.

-

Analysis: Inject a solution of the sample and monitor the elution profile using a UV detector (e.g., at 254 nm).

-

Purity Calculation: The purity of the sample can be determined from the relative area of the main peak in the chromatogram.

This comprehensive guide provides a detailed overview of the molecular structure, bonding, and characterization of this compound, which will be a valuable resource for researchers and professionals in the field.

References

- 1. Page loading... [wap.guidechem.com]

- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theamericanjournals.com [theamericanjournals.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

spectroscopic analysis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole (NMR, FTIR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Bis(octyldithio)-1,3,4-thiadiazole, a molecule of interest in materials science and as a potential pharmaceutical agent. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols and a logical workflow for its synthesis and characterization.

Overview of Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This guide covers the three primary spectroscopic techniques used for the characterization of this molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the presence of the octyl chains and the thiadiazole core.

-

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide insights into its structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) nuclei are summarized below.

¹H NMR Data

The ¹H NMR spectrum is characterized by signals from the protons of the two octyl chains. The terminal methyl (CH₃) protons are expected to appear as a triplet in the most upfield region of the spectrum.[1] The methylene (B1212753) (CH₂) groups adjacent to the sulfur atoms are deshielded and thus shifted downfield.[1] The remaining methylene groups of the octyl chains will appear as a complex multiplet in the aliphatic region.[1]

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

| CH₃ | ~0.9 | Triplet |

| -(CH₂)₆- | ~1.2-1.7 | Multiplet |

| -S-S-CH₂- | ~2.9-3.2 | Triplet |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the thiadiazole ring are expected to resonate at a significantly downfield chemical shift due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.[1] The carbons of the octyl chains will appear in the upfield aliphatic region.[1]

| Carbon | Expected Chemical Shift (δ ppm) |

| C (Thiadiazole Ring) | ~160-170 |

| -S-S-CH₂- | ~35-45 |

| -(CH₂)₆- | ~22-32 |

| CH₃ | ~14 |

Experimental Protocol for NMR Analysis

A detailed protocol for obtaining the NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solvent should be chosen based on the solubility of the compound and its compatibility with the NMR experiment.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups in this compound.

FTIR Data

The expected vibrational frequencies for the key functional groups are presented in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (Alkyl) | 2850-2960 | Symmetric and Asymmetric Stretching |

| C-H (Alkyl) | 1375-1465 | Bending |

| C=N (Thiadiazole) | 1600-1650 | Stretching |

| N-N (Thiadiazole) | 1000-1100 | Stretching |

| C-S | 600-800 | Stretching |

| S-S | 400-500 | Stretching |

Experimental Protocol for FTIR Analysis

As this compound is a liquid at room temperature, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended.

-

Sample Preparation:

-

No specific sample preparation is required for a liquid sample when using an ATR-FTIR spectrometer.

-

-

Instrumentation:

-

An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is ideal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern.

Mass Spectrometry Data

The key expected mass spectral data is summarized below.

| Parameter | Expected Value (m/z) |

| Molecular Ion Peak [M]⁺ | ~438.13 |

Common fragmentation pathways are likely to involve the cleavage of the S-S and C-S bonds, resulting in the loss of the octyl chains or fragments thereof.[1]

Experimental Protocol for Mass Spectrometry

A standard procedure for obtaining the mass spectrum of this compound using electron impact (EI) ionization is as follows:

-

Sample Preparation:

-

Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

A mass spectrometer with an electron impact (EI) ionization source is suitable for this analysis.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Bis(octyldithio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) of 2,5-Bis(octyldithio)-1,3,4-thiadiazole is limited. This guide is therefore based on established chemical principles, data from analogous structures, and standardized analytical protocols to provide a comprehensive overview of its expected thermal behavior and decomposition pathways.

Introduction

This compound is a sulfur- and nitrogen-containing heterocyclic compound with applications as a lubricant additive and corrosion inhibitor.[] Its performance in these roles is intrinsically linked to its thermal stability. Understanding the thermal decomposition profile is crucial for determining its operational limits, predicting its degradation products, and ensuring its safe handling and application at elevated temperatures. This technical guide provides a detailed examination of the anticipated thermal stability and decomposition of this compound, including postulated decomposition pathways and standardized experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C18H34N2S5 | [][2] |

| Molecular Weight | 438.80 g/mol | [][2] |

| Appearance | Brownish-yellow liquid | [3] |

| Boiling Point | 551.0 ± 33.0 °C (Predicted) | [2] |

| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | [2] |

Expected Thermal Stability and Decomposition

The thermal stability of this compound is dictated by the strength of the covalent bonds within its structure. The molecule can be conceptually divided into two key components: the central 1,3,4-thiadiazole (B1197879) ring and the two octyldithio side chains.

The 1,3,4-thiadiazole ring is an aromatic heterocycle, which generally imparts significant thermal stability.[4] However, the disulfide linkages (S-S) in the octyldithio chains are known to be the thermally weakest points in similar molecules and are expected to be the primary sites of initial decomposition.

Decomposition is likely to proceed in a multi-stage process when analyzed via thermogravimetric analysis (TGA). The initial weight loss would correspond to the cleavage of the S-S bonds and the subsequent loss of the octyl chains. The more thermally stable 1,3,4-thiadiazole core would decompose at higher temperatures.

Postulated Decomposition Pathways

The thermal decomposition of this compound is anticipated to involve a complex series of radical reactions. A plausible decomposition pathway is initiated by the homolytic cleavage of the sulfur-sulfur bonds in the octyldithio chains, which are the most labile bonds in the molecule.

Caption: Postulated decomposition pathway for this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the mass loss at each stage of decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan to prevent volatilization.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C).

-

Ramp from the starting temperature to a temperature above the final decomposition temperature observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events corresponding to phase transitions and decomposition.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Data Presentation

Although specific experimental data is not available, Table 2 provides a template for how the results from TGA and DSC analyses should be structured for clear comparison and interpretation.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Method | Value | Unit |

| Onset of Decomposition (Tonset) | TGA | °C | |

| Temperature of 5% Mass Loss (T5%) | TGA | °C | |

| Temperature of Maximum Decomposition Rate (Tmax1) | TGA (DTG) | °C | |

| Mass Loss at Stage 1 | TGA | % | |

| Temperature of Maximum Decomposition Rate (Tmax2) | TGA (DTG) | °C | |

| Mass Loss at Stage 2 | TGA | % | |

| Residual Mass at 600 °C | TGA | % | |

| Melting Point (Tm) | DSC | °C | |

| Enthalpy of Fusion (ΔHf) | DSC | J/g | |

| Decomposition Peak Temperature | DSC | °C | |

| Enthalpy of Decomposition (ΔHd) | DSC | J/g |

Conclusion

While a definitive thermal decomposition profile for this compound requires experimental verification, this guide provides a robust framework for understanding its expected behavior. The molecule's stability is likely governed by the relatively weak disulfide bonds, leading to a multi-stage decomposition process. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the precise thermal properties of this compound. Such data is critical for its effective and safe application in drug development and other scientific research.

References

Solubility Profile of 2,5-Bis(octyldithio)-1,3,4-thiadiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bis(octyldithio)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound with significant potential in various industrial and pharmaceutical applications. Its efficacy in these roles is intrinsically linked to its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process. Due to the scarcity of specific quantitative data in publicly available literature, this guide focuses on providing a robust framework for researchers to generate such data in their own laboratories.

Introduction

This compound is recognized for its utility as a lubricant additive and a corrosion inhibitor.[1] Its molecular structure, featuring a central 1,3,4-thiadiazole (B1197879) ring and two long octyldithio side chains, imparts a predominantly nonpolar character, suggesting good solubility in organic solvents. The long alkyl chains are known to enhance its solubility in hydrocarbon-based oils and other nonpolar organic media, a critical factor for its performance in lubricant formulations.[2] While the qualitative expectation is of good solubility in such solvents, precise quantitative data is essential for formulation development, reaction chemistry, and purification processes.

Qualitative Solubility and Recrystallization

Literature suggests that the octyldithio groups are specifically included in the molecular structure to enhance solubility in organic solvents, which is a crucial factor for its application in solution-based processes.[2] One of the key purification techniques mentioned for this compound is recrystallization.[2] Solvents such as n-hexane have been noted as suitable for the recrystallization of this compound, indicating that it is soluble in this nonpolar alkane solvent to a degree that allows for dissolution at elevated temperatures and subsequent precipitation upon cooling.[2]

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| n-Hexane | C₆H₁₄ | 0.1 | Gravimetric | |||

| Toluene | C₇H₈ | 2.4 | Spectrophotometric | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | HPLC | |||

| Acetone | C₃H₆O | 5.1 | Gravimetric | |||

| Ethanol | C₂H₅OH | 5.2 | Spectrophotometric | |||

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | HPLC |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system, UV-Vis Spectrophotometer, or a gravimetric setup (drying oven and desiccator)

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. The solid phase should be in equilibrium with the liquid phase.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic or chromatographic analysis). This step is crucial to remove any suspended solid particles.

-

For spectroscopic or chromatographic analysis, accurately dilute the filtered solution to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial in a drying oven until a constant weight of the dissolved solid is achieved. Cool the vial in a desiccator before weighing. The difference in weight gives the mass of the dissolved solute.

-

Spectrophotometric Method: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a pre-established calibration curve.

-

HPLC Method: Inject the diluted solution into an HPLC system equipped with a suitable column and detector. Determine the concentration by comparing the peak area to a calibration curve prepared with standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L or mol/L using the determined concentration and the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, its chemical structure strongly suggests good solubility in nonpolar organic media. The provided experimental protocol and workflow diagram offer a comprehensive guide for researchers to systematically and accurately determine the solubility of this compound in various solvents of interest. The generation of such data is crucial for advancing its application in drug development, materials science, and industrial formulations.

References

A Historical Guide to the Synthesis of 2,5-Bis(hydrocarbondithio)-1,3,4-thiadiazoles: Methods and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical and current synthetic methods for preparing 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles. This class of compounds has garnered significant interest due to its diverse applications, including as lubricant additives and as scaffolds in medicinal chemistry. The core of their synthesis lies in the preparation of the key intermediate, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), followed by the S-alkylation of its thiol groups.

Historical Perspective and Core Synthetic Strategy

The synthesis of 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles is predominantly a two-stage process. The first stage is the formation of the 1,3,4-thiadiazole (B1197879) ring, yielding 2,5-dimercapto-1,3,4-thiadiazole (DMTD). The second stage involves the substitution of the hydrogen atoms of the mercapto groups with hydrocarbon moieties.

The foundational method for the synthesis of the DMTD precursor was established in the late 19th and early 20th centuries. This classic approach involves the reaction of hydrazine (B178648) with carbon disulfide in an alkaline medium.[1] Subsequent research has focused on optimizing this procedure and developing various methods for the S-alkylation of DMTD to produce a wide array of 2,5-disubstituted derivatives.

The general synthetic pathway can be visualized as follows:

Synthesis of the Precursor: 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

The most historically significant and widely used method for synthesizing DMTD is the reaction of hydrazine hydrate (B1144303) with carbon disulfide in the presence of a base, followed by acidification.[1]

Experimental Protocol: Classical Synthesis of DMTD

This protocol is based on the classical method of reacting hydrazine hydrate and carbon disulfide in an alkaline medium.

Materials:

-

Hydrazine hydrate

-

Carbon disulfide

-

Potassium hydroxide (B78521) (or sodium hydroxide)

-

Ethanol (B145695) (or water)

-

Hydrochloric acid (or other mineral acid)

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Hydrazine hydrate is added to the alkaline solution.

-

Carbon disulfide is added dropwise to the stirred solution, often while cooling to control the exothermic reaction.

-

After the addition is complete, the mixture is refluxed for a specified period.

-

The reaction mixture is then cooled, and the precipitated potassium salt of DMTD is collected by filtration.

-

The salt is redissolved in water and acidified with hydrochloric acid to precipitate the free 2,5-dimercapto-1,3,4-thiadiazole.

-

The product is collected by filtration, washed with water, and dried.

A patented method specifies a molar ratio of hydrazine hydrate: carbon disulfide: sodium hydroxide as 1:2.2-2.4:1.55-1.95.[2]

Synthesis of 2,5-Bis(hydrocarbondithio)-1,3,4-thiadiazoles via S-Alkylation

The most common method for preparing the target compounds is the direct S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with alkylating agents, typically in the presence of a base.

S-Alkylation using Alkyl Halides

This is the most traditional and versatile method for forming the C-S bond at the 2 and 5 positions of the thiadiazole ring.

Materials:

-

2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

-

Alkyl halide (e.g., alkyl bromide, alkyl chloride)

-

Base (e.g., potassium carbonate, sodium hydride, sodium hydroxide)

-

Solvent (e.g., dimethylformamide (DMF), ethanol, acetone)

Procedure:

-

DMTD is dissolved or suspended in a suitable solvent in a reaction vessel.

-

A base is added to the mixture to deprotonate the thiol groups, forming the more nucleophilic thiolate anions.

-

The alkyl halide (at least two equivalents) is added to the reaction mixture.

-

The mixture is stirred at room temperature or heated for a period of time, which is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is typically poured into water to precipitate the product.

-

The crude product is collected by filtration, washed, and purified, usually by recrystallization.

A specific example is the alkylation of DMTD with 4-ethylbromobutyrate in dimethylformamide in the presence of potassium carbonate, which affords the corresponding diester in a 92% yield.[3]

Quantitative Data on S-Alkylation Reactions

The following table summarizes various reported conditions and yields for the S-alkylation of DMTD.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Ethylbromobutyrate | K₂CO₃ | DMF | Not specified | Not specified | 92 | [3] |

| Chloroheterocyclic Compounds | K₂CO₃ or Na | Methanol | Room Temperature | Not specified | Not specified | |

| Benzyl Chloride | NaOH | Not specified | Not specified | Not specified | Not specified | |

| Ethyl Bromoacetate | Not specified | Absolute Ethanol | Not specified | Not specified | Not specified | [1] |

Alternative Synthetic Approaches

While S-alkylation with alkyl halides is the most common method, other strategies have been developed. One notable alternative is the oxidative coupling of DMTD with mercaptans.

Oxidative Coupling with Mercaptans

This method involves the reaction of DMTD with a hydrocarbylmercaptan in the presence of an oxidizing agent, such as hydrogen peroxide, to form the disulfide linkage. This approach can be used to produce 2-(hydrocarbyldithio)-5-mercapto-1,3,4-thiadiazole.[1]

Experimental Workflow Overview

The general workflow for the synthesis of 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles can be summarized in the following diagram:

Conclusion

The synthesis of 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry, with the foundational methods dating back over a century. The primary route, involving the synthesis of 2,5-dimercapto-1,3,4-thiadiazole followed by S-alkylation, remains the most versatile and widely practiced approach. Modern iterations of these methods have focused on improving yields, simplifying procedures, and expanding the diversity of accessible structures. This guide provides a comprehensive historical and practical overview to aid researchers in the synthesis and further development of this important class of molecules.

References

- 1. Synthesis of heterocyclic compounds derived from 2,5-dimercapto-1,3,4-thiadiazole and their use as photostabilizers for PVC films. +CD | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]

- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Introduction

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Their unique mesoionic character allows them to readily cross cellular membranes and interact with biological targets, making them a privileged scaffold in medicinal chemistry.[1] Derivatives of thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4] To accelerate the drug discovery process, computational methods, particularly quantum chemical calculations, have become indispensable tools for understanding the structural and electronic properties of thiadiazole derivatives, predicting their biological activity, and rationalizing structure-activity relationships (SAR).[1][5]

This technical guide provides an in-depth overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), in the study of thiadiazole derivatives for researchers, scientists, and drug development professionals.

Core Principles of Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of molecules. For thiadiazole derivatives, these methods are crucial for elucidating the properties that govern their biological function.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the most common method for calculations due to its excellent balance of accuracy and computational cost.[6][7] Calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), which describes the atomic orbitals.[8][9][10]

Molecular Geometry Optimization: The first step in any analysis is to determine the most stable three-dimensional conformation of the molecule, which corresponds to its minimum energy state. This optimized geometry is the foundation for all subsequent property calculations.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[7]

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[7][11][12]

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the regions of a molecule that are rich or deficient in electrons.[7]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack.

-

Blue Regions: Indicate positive potential (electron-deficient), which are susceptible to nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, with biological targets.[13]

Applications in Rational Drug Design

Quantum chemical calculations are integrated into the drug design pipeline to guide the synthesis and selection of the most promising candidates.

Structure-Activity Relationship (SAR): By calculating the electronic properties (e.g., HOMO-LUMO gap, dipole moment, atomic charges) of a series of thiadiazole derivatives and correlating them with their experimentally determined biological activities, researchers can build robust SAR models.[3][4] For instance, studies have shown that the presence of electron-withdrawing groups on the phenyl ring of thiadiazole derivatives can significantly enhance their antibacterial and antifungal efficacy.[3]

Molecular Docking: The optimized 3D structures obtained from DFT calculations are used as inputs for molecular docking simulations. This technique predicts the preferred orientation of a ligand (the thiadiazole derivative) when bound to a specific protein target.[14][15] The results provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and reveal key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site.[15][16]

Experimental and Computational Protocols

A synergistic approach combining computational studies with experimental validation is essential for the successful development of new therapeutic agents.

1. Synthesis Protocol: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

A common method for synthesizing 1,3,4-thiadiazole (B1197879) derivatives involves the cyclization of thiosemicarbazide (B42300) with aryl carboxylic acids.[3]

-

Step 1: A mixture of an appropriate aryl carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is prepared.

-

Step 2: The mixture is slowly added to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Step 3: After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours and then refluxed for 4 hours.

-

Step 4: The mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried.

-

Step 5: The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final 2-amino-5-aryl-1,3,4-thiadiazole derivative.[3]

2. Characterization Methods

The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure and purity.[9][10][17]

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-S vibrations).

-

NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbon atoms, confirming the molecular skeleton.[10]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and S.

3. Computational Details: DFT Calculation Protocol

Quantum chemical calculations are typically performed using software packages like Gaussian.

-

Step 1: Structure Drawing: The 2D structure of the thiadiazole derivative is drawn using a molecular editor and converted to a 3D structure.

-

Step 2: Geometry Optimization: The geometry of the molecule is optimized without any symmetry constraints using DFT. The B3LYP functional with the 6-311++G(d,p) basis set is commonly employed for this purpose.[8][10]

-

Step 3: Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Step 4: Property Calculation: Using the optimized geometry, various electronic properties are calculated, including HOMO and LUMO energies, the MEP surface, and Mulliken atomic charges.

4. Molecular Docking Protocol

Molecular docking studies are performed to investigate the binding mode of the thiadiazole derivatives with their biological target.

-

Step 1: Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structures of the thiadiazole ligands are prepared and energy-minimized (often using the optimized geometries from DFT).

-

Step 2: Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Step 3: Docking Simulation: The docking process is initiated, where the software systematically samples different conformations and orientations of the ligand within the active site.

-

Step 4: Analysis of Results: The resulting docked poses are analyzed based on their binding scores and intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.

Data Presentation

Quantitative data from computational and experimental studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Calculated Quantum Chemical Properties of Exemplary Thiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) | Dipole Moment (Debye) |

| Derivative A | -5.61 | -0.92 | 4.69 | 3.45 |

| Derivative B | -5.98 | -1.54 | 4.44 | 5.12 |

| Derivative C | -6.23 | -1.10 | 5.13 | 2.89 |

| Derivative D | -5.75 | -1.35 | 4.40 | 4.78 |

Data is hypothetical and for illustrative purposes.

Table 2: Molecular Docking Results against a Target Protein (e.g., VEGFR-2)

| Compound | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |

| Derivative A | -7.8 | 2 | Cys919, Asp1046 |

| Derivative B | -8.9 | 4 | Glu885, Cys919, His1026, Asp1046 |

| Derivative C | -7.2 | 1 | Asp1046 |

| Derivative D | -9.1 | 3 | Glu885, Cys1045, Asp1046 |

Data is hypothetical and for illustrative purposes. Binding energies can be represented by docking scores from various software.[14][18]

Table 3: In Vitro Anticancer Activity (IC₅₀ Values in µM)

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |

| Derivative A | 12.5 | 15.2 |

| Derivative B | 2.4 | 5.1 |

| Derivative C | 25.1 | 30.8 |

| Derivative D | 1.8 | 3.9 |

| Reference Drug | 0.15 | 0.14 |

Data is hypothetical and for illustrative purposes, inspired by reported anticancer activities.[2][13]

Mandatory Visualizations

Diagrams are essential for representing complex workflows, pathways, and relationships in a comprehensible format.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful, rational approach to the design and development of novel thiadiazole-based therapeutic agents. By providing detailed insights into the electronic structure, reactivity, and interaction of these molecules with biological targets, these computational methods enable a more efficient exploration of chemical space. The integration of theoretical calculations with experimental synthesis and biological evaluation creates a robust framework for identifying lead compounds and optimizing them for enhanced potency and selectivity, ultimately accelerating the journey from molecular design to clinical application.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]

- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors - ProQuest [proquest.com]

- 16. Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]

An In-depth Technical Guide to the Electronic Properties of 2,5-Bis(octyldithio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2,5-Bis(octyldithio)-1,3,4-thiadiazole. This molecule, built upon an electron-deficient 1,3,4-thiadiazole (B1197879) core, presents intriguing characteristics for applications in materials science. This document collates available quantitative data, outlines detailed experimental and computational methodologies for characterization, and provides visual representations of its structure and analytical workflows. While extensive experimental data for this specific molecule is limited, this guide draws upon computational studies and data from analogous compounds to provide a thorough understanding of its electronic behavior.

Introduction

This compound is a sulfur-rich organic molecule with the chemical formula C₁₈H₃₄N₂S₅. The central 1,3,4-thiadiazole ring is a well-known electron-deficient moiety, a desirable characteristic for n-type (electron-transporting) organic semiconductors. The two octyldithio side chains contribute to its solubility in organic solvents and can influence its molecular packing in the solid state. Primarily utilized as a lubricant additive and corrosion inhibitor, its inherent electronic properties suggest potential for broader applications in organic electronics. Understanding these properties is crucial for the design and development of novel materials and formulations.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a central five-membered 1,3,4-thiadiazole ring substituted at the 2 and 5 positions with octyldithio groups.

A Technical Guide to the Material Science Applications of 2,5-Bis(octyldithio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bis(octyldithio)-1,3,4-thiadiazole is a multifunctional organosulfur compound with significant potential in various materials science domains. Its unique molecular architecture, featuring a heterocyclic thiadiazole core and flexible octyldithio side chains, imparts desirable properties for applications ranging from lubrication and corrosion inhibition to organic electronics. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on quantitative performance data and detailed experimental methodologies.

Introduction

This compound, a derivative of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), has garnered attention for its utility as a lubricant additive, corrosion inhibitor, and a potential component in advanced materials.[1] The presence of multiple sulfur atoms and long alkyl chains contributes to its excellent performance as an extreme-pressure (EP) and anti-wear (AW) additive in lubricating oils and greases.[1][] Furthermore, the lone pair electrons on the nitrogen and sulfur atoms of the thiadiazole ring enable strong adsorption on metal surfaces, forming a protective barrier against corrosive agents.[3][4] The electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring also suggests potential for use in n-type organic semiconductors.[3] This guide will explore these applications in detail, presenting available quantitative data and outlining experimental protocols for synthesis and performance evaluation.

Physicochemical Properties

This compound is typically a light yellow to brownish-yellow liquid at room temperature.[][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C18H34N2S5 | [5] |

| Molecular Weight | 438.80 g/mol | [] |

| Appearance | Light yellow liquid | [5] |

| Density (20°C) | 1.02-1.10 kg/m ³ | [5] |

| Flash Point | >150 °C | [5] |

| Sulfur Content (w%) | 28.0-36.0% | [5] |

Table 1: Physical and Chemical Properties of this compound.

Synthesis